Prazepam-D5

Catalog No.
S1779668
CAS No.
152477-89-9
M.F
C19H17ClN2O
M. Wt
329.839
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prazepam-D5

CAS Number

152477-89-9

Product Name

Prazepam-D5

IUPAC Name

7-chloro-1-(cyclopropylmethyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one

Molecular Formula

C19H17ClN2O

Molecular Weight

329.839

InChI

InChI=1S/C19H17ClN2O/c20-15-8-9-17-16(10-15)19(14-4-2-1-3-5-14)21-11-18(23)22(17)12-13-6-7-13/h1-5,8-10,13H,6-7,11-12H2/i1D,2D,3D,4D,5D

InChI Key

MWQCHHACWWAQLJ-RALIUCGRSA-N

SMILES

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4

Synonyms

7-Chloro-1-(cyclopropylmethyl)-1,3-dihydro-5-(phenyl-d5)-2H-1,4-Benzodiazepin-2-one; 1-(Cyclopropylmethyl)-5-phenyl-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one-d5; 1-Cyclopropylmethyl-5-phenyl-7-chloro-1H-1,4-benzodiazepin-2(3H)-one-d5; Centrax-d

Toxicology

Application Summary: Prazepam-D5 is used as an internal standard in toxicology screening procedures . It helps in the identification and quantification of drugs and toxic substances in biological samples like urine and plasma .

Method of Application: Samples (1 mL of urine or 0.5 mL of plasma) are spiked with 0.1 mL of an internal standard solution at a concentration of 1 μg/mL (Chlorpromazine-D3, Haloperidol-D4 and Prazepam-D5) and diluted with 2 mL of 0.1 M phosphate buffer pH 6.0 . The resulting mix is extracted with a solid-phase extraction (SPE) procedure prior to analysis .

Results or Outcomes: The use of Prazepam-D5 as an internal standard in LC-MS/MS screening methodology provides specific and sensitive analysis of drugs and toxic substances . The benefits of this methodology include a simple sample preparation procedure, ease of adding new compounds to the screening method, and fewer limitations based on compound volatility and thermal stability .

Analytical Chemistry

Application Summary: Prazepam-D5 is used in the development of ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS-MS) methods to quantitate benzodiazepines, zolpidem, and zopiclone in serum and plasma .

Method of Application: An Acquity UPLC with a TQ Detector and BEH C18 column is used after liquid–liquid extraction . The injection-to-injection run time is 7.5 min .

Results or Outcomes: The UPLC–MS-MS method using Prazepam-D5 provides fast, reliable, and sensitive results for the quantification of benzodiazepines and hypnotics in serum and plasma . For authentic patient specimens (n = 48, 76 positive results), there was excellent correlation between the UPLC–MS-MS results and the previous method .

Psychiatry and Psychology

Application Summary: Benzodiazepines, including Prazepam-D5, are important therapeutic options in psychiatric practice . They are used as treatments of choice for acute situational anxiety, chronic anxiety disorders, insomnia, alcohol withdrawal syndromes, and catatonia .

Method of Application: The specific method of application can vary depending on the condition being treated. Generally, these medications are administered orally, with dosages adjusted based on the patient’s response and tolerance .

Results or Outcomes: Benzodiazepines have been found to be effective in managing various psychiatric conditions.

Treatment Resistant Bipolar Depression (TRBD)

Method of Application: The specific method of application can vary depending on the individual patient’s needs and the specific medication being used. Generally, these medications are administered orally, with dosages adjusted based on the patient’s response and tolerance .

Results or Outcomes: Benzodiazepines have been found to be effective in managing symptoms of bipolar depression.

Prazepam-D5 is a deuterated derivative of prazepam, a benzodiazepine compound known for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. The chemical formula for Prazepam-D5 is C₁₉H₁₇ClN₂O, with the inclusion of five deuterium atoms replacing hydrogen atoms in the structure. This modification enhances its stability and provides distinct mass spectrometric characteristics, making it particularly useful in analytical chemistry for quantifying prazepam in biological samples.

Similar to its non-deuterated counterpart:

  • Oxidation: This compound can be oxidized to form N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can convert Prazepam-D5 to its desmethyl derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Halogenation and other substitution reactions can modify the benzene ring or functional groups within the molecule.

The major products from these reactions include N-oxide derivatives, desmethyl derivatives, and halogenated derivatives .

Prazepam-D5 primarily functions as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor. This action enhances GABAergic neurotransmission, leading to decreased neuronal excitability. The compound exhibits significant effects such as:

  • Anxiolysis: Reduction of anxiety symptoms.
  • Anticonvulsant Effects: Diminishing seizure activity.
  • Sedation: Inducing a calming effect.
  • Muscle Relaxation: Reducing muscle tension.

The pharmacokinetics of Prazepam-D5 involve hepatic metabolism, with its primary active metabolite being desmethyldiazepam, which contributes significantly to its therapeutic effects .

The synthesis of Prazepam-D5 involves incorporating deuterium into the prazepam molecule. Common methods include:

  • Catalytic Hydrogen-Deuterium Exchange: This method utilizes deuterium gas in the presence of catalysts like palladium on carbon under controlled conditions.
  • Industrial Production: On a larger scale, similar synthetic routes are employed with rigorous quality control measures to ensure the purity and consistency of the final product.

These methods leverage high-purity deuterium gas and advanced catalytic systems to achieve the desired isotopic enrichment .

Prazepam-D5 is primarily utilized in analytical chemistry as an internal standard for quantifying prazepam in various biological matrices. Its unique mass spectrometric signature allows for precise measurements, making it invaluable in pharmacokinetic studies and drug monitoring . Additionally, it serves as a reference standard in research settings.

Prazepam-D5 exhibits interactions similar to those of prazepam with various substances:

  • Drug Interactions: It may interact with cimetidine and alcohol, enhancing adverse effects such as sedation and impaired performance.
  • Biochemical Interactions: The compound interacts with enzymes and proteins involved in GABAergic signaling pathways, influencing cellular processes related to neurotransmission .

Several compounds are structurally similar to Prazepam-D5. Here’s a comparison highlighting its uniqueness:

CompoundDescriptionUnique Features
Diazepam-D5Deuterated form of diazepamUsed as an internal standard in various assays
Nordiazepam-D5Deuterated derivative of nordiazepamSimilar application in mass spectrometry
Oxazepam-D5Deuterated oxazepamAlso serves as an internal standard

Prazepam-D5 is unique due to its specific application in accurately quantifying prazepam levels in biological samples, aided by its distinct isotopic signature that differentiates it from other benzodiazepine derivatives .

XLogP3

3.6

Dates

Modify: 2023-08-15

Explore Compound Types